![molecular formula C7H16ClO4P B045763 Diethyl [(2-chloroethoxy)methyl]phosphonate CAS No. 116384-56-6](/img/structure/B45763.png)
Diethyl [(2-chloroethoxy)methyl]phosphonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related phosphonate compounds involves various strategies, including the condensation and acylation reactions. For instance, diethyl [[(p-toluenesulfonyl)oxy]methyl] phosphonate can be prepared from diethylphosphate, paraformaldehyde, and p-toluenesulfonic chloride through condensation and acylation, with the process being optimized for yield and purity (Yi, 2010).
Molecular Structure Analysis
The molecular structure of phosphonate compounds reveals significant insights into their reactivity and properties. For example, the crystal structure of diethyl [bis-(p-chlorophenoxy)-methan]-phosphonate exhibits a triclinic space group with specific lattice parameters, highlighting the compound's geometric orientation and electronic structure (Kulpe & Seidel, 1980).
Chemical Reactions and Properties
Phosphonate derivatives are known for their versatile reactivity. They can undergo various chemical reactions, including condensation, elimination, and substitution. For example, diethyl (dichloromethyl)phosphonate serves as an intermediate in the synthesis of alkynes, demonstrating the compound's utility in constructing complex molecular architectures (Marinetti & Savignac, 2003).
Wissenschaftliche Forschungsanwendungen
Michael Addition of H-Phosphonates
- Scientific Field: Organic Chemistry
- Application Summary: The Michael addition of H-phosphonates to different Michael acceptors is a method for the synthesis of biologically and synthetically important phosphorus-bearing compounds .
- Methods of Application: The reaction involves the conjugate addition of dialkyl phosphonates to unsaturated esters and nitriles, promoted by certain Lewis and Brønsted acids .
- Results or Outcomes: This method provides an atom-efficient way to many diversely functionalized products starting from inexpensive, simple, and easily available starting materials .
Hydrolysis of Phosphinates and Phosphonates
- Scientific Field: Organic Chemistry
- Application Summary: Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds .
- Methods of Application: The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
- Results or Outcomes: The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .
Biomedical Applications of Phosphonates
- Scientific Field: Biomedical Sciences
- Application Summary: Compounds with a phosphonate group serve as suitable non-hydrolyzable phosphate mimics in various biomedical applications .
- Methods of Application: These compounds often inhibit enzymes utilizing various phosphates as substrates .
- Results or Outcomes: The use of phosphonates has led to the development of biologically active compounds that originated from various institutes .
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry
- Scientific Field: Medicinal Chemistry
- Application Summary: Compounds with a phosphonate group serve as suitable non-hydrolyzable phosphate mimics in various biomedical applications . They often inhibit enzymes utilizing various phosphates as substrates .
- Methods of Application: These compounds are used in the synthesis of biologically active phosphonates, such as acyclic nucleoside phosphonates (ANPs, e.g., adefovir, tenofovir, and cidofovir) and derivatives of non-nucleoside phosphonates such as 2- (phosphonomethyl) pentanedioic acid (2-PMPA) .
- Results or Outcomes: These compounds show promising potential to become drug candidates for the treatment of viral infections .
Michael Addition of H-Phosphonates
- Scientific Field: Organic Chemistry
- Application Summary: The Michael addition of H-phosphonates to different Michael acceptors is a method for the synthesis of biologically and synthetically important phosphorus-bearing compounds .
- Methods of Application: The reaction involves the conjugate addition of dialkyl phosphonates to unsaturated esters and nitriles, promoted by certain Lewis and Brønsted acids .
- Results or Outcomes: This method provides an atom-efficient way to many diversely functionalized products starting from inexpensive, simple, and easily available starting materials .
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry
- Scientific Field: Medicinal Chemistry
- Application Summary: Compounds with a phosphonate group serve as suitable non-hydrolyzable phosphate mimics in various biomedical applications . They often inhibit enzymes utilizing various phosphates as substrates .
- Methods of Application: These compounds are used in the synthesis of biologically active phosphonates, such as acyclic nucleoside phosphonates (ANPs, e.g., adefovir, tenofovir, and cidofovir) and derivatives of non-nucleoside phosphonates such as 2- (phosphonomethyl) pentanedioic acid (2-PMPA) .
- Results or Outcomes: These compounds show promising potential to become drug candidates for the treatment of viral infections .
Michael Addition of H-Phosphonates
- Scientific Field: Organic Chemistry
- Application Summary: The Michael addition of H-phosphonates to different Michael acceptors is a method for the synthesis of biologically and synthetically important phosphorus-bearing compounds .
- Methods of Application: The reaction involves the conjugate addition of dialkyl phosphonates to unsaturated esters and nitriles, promoted by certain Lewis and Brønsted acids .
- Results or Outcomes: This method provides an atom-efficient way to many diversely functionalized products starting from inexpensive, simple, and easily available starting materials .
Eigenschaften
IUPAC Name |
1-chloro-2-(diethoxyphosphorylmethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClO4P/c1-3-11-13(9,12-4-2)7-10-6-5-8/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYMPIRBPPQDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COCCCl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434194 | |
| Record name | Diethyl [(2-chloroethoxy)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [(2-chloroethoxy)methyl]phosphonate | |
CAS RN |
116384-56-6 | |
| Record name | Diethyl [(2-chloroethoxy)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl [(2-chloroethoxy)methyl]phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B45681.png)
![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)

![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)
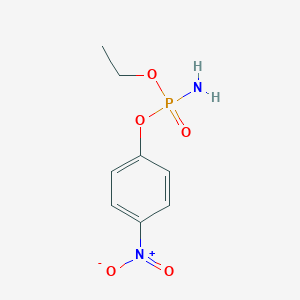

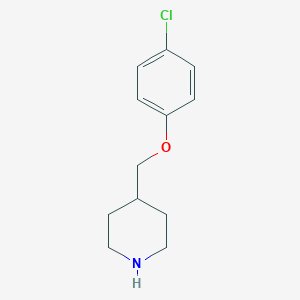
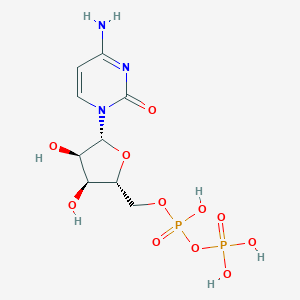
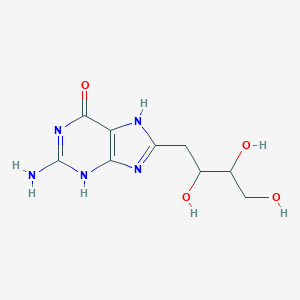
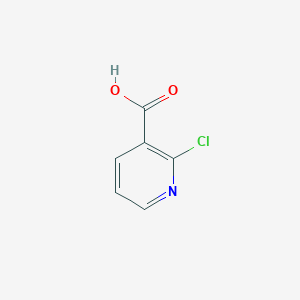
![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)
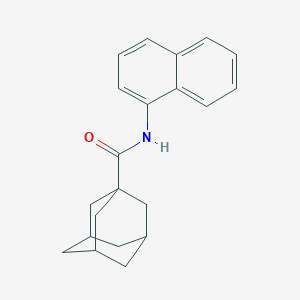
![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)
